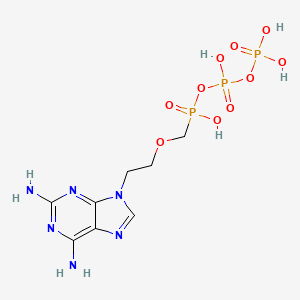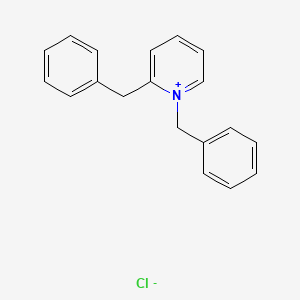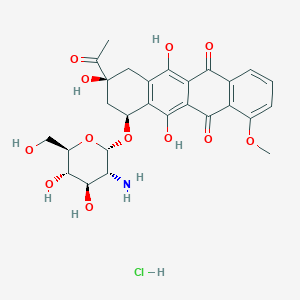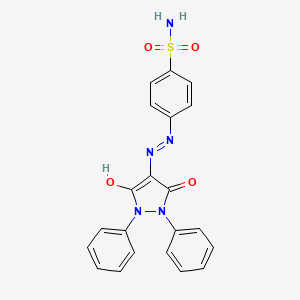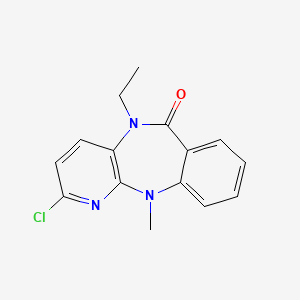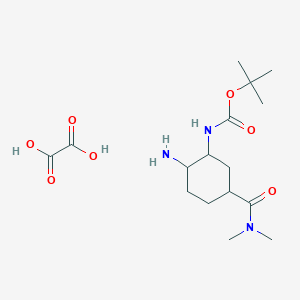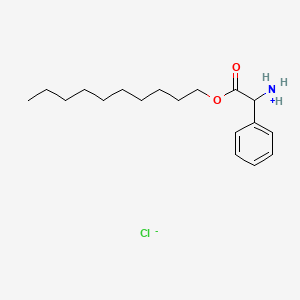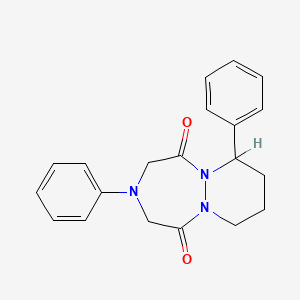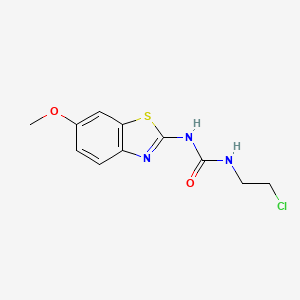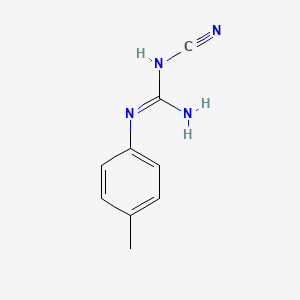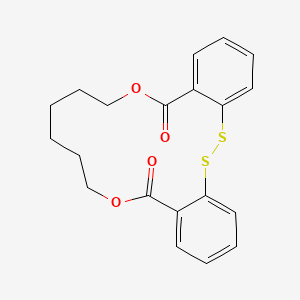
7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione is a complex organic compound with a unique structure that includes multiple fused rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione typically involves multi-step organic reactions. One common approach is to start with simpler aromatic compounds and introduce the necessary functional groups through a series of reactions, such as Friedel-Crafts acylation, cyclization, and oxidation . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8,9,10-Hexahydrobenzocyclooctene: Similar in structure but lacks the additional heteroatoms and fused rings.
6,7,8,9,10,11-Hexahydro-4a,12-diaza-cycloocta[b]naphthalen-5-one: Contains nitrogen atoms and has a different ring structure.
1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-, ®-: Another related compound with a different substitution pattern.
Uniqueness
What sets 7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione apart is its unique combination of fused rings and heteroatoms, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
62615-92-3 |
|---|---|
Molecular Formula |
C20H20O4S2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
11,18-dioxa-2,3-dithiatricyclo[18.4.0.04,9]tetracosa-1(24),4,6,8,20,22-hexaene-10,19-dione |
InChI |
InChI=1S/C20H20O4S2/c21-19-15-9-3-5-11-17(15)25-26-18-12-6-4-10-16(18)20(22)24-14-8-2-1-7-13-23-19/h3-6,9-12H,1-2,7-8,13-14H2 |
InChI Key |
KJPWKMGPUWGUIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCOC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)OCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



